N5-[3-(methylsulfanyl)phenyl]pyridine-2,5-diamine
Overview
Description
N5-[3-(methylsulfanyl)phenyl]pyridine-2,5-diamine is a chemical compound with the molecular formula C12H13N3S It is characterized by the presence of a pyridine ring substituted with a diamine group and a phenyl ring bearing a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-[3-(methylsulfanyl)phenyl]pyridine-2,5-diamine typically involves the reaction of 3-(methylsulfanyl)aniline with 2,5-dichloropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N5-[3-(methylsulfanyl)phenyl]pyridine-2,5-diamine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N5-[3-(methylsulfanyl)phenyl]pyridine-2,5-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N5-[3-(methylsulfanyl)phenyl]pyridine-2,5-diamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methylsulfanyl group can influence its binding affinity and specificity towards these targets. The pyridine ring and diamine group may also play a role in its overall activity by participating in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- N5-[3-(methylsulfanyl)phenyl]pyridine-2,4-diamine
- N5-[3-(methylsulfanyl)phenyl]pyridine-3,5-diamine
- N5-[3-(methylsulfanyl)phenyl]pyridine-2,6-diamine
Uniqueness
N5-[3-(methylsulfanyl)phenyl]pyridine-2,5-diamine is unique due to the specific positioning of the diamine group on the pyridine ring and the methylsulfanyl group on the phenyl ring. This unique arrangement can result in distinct chemical and biological properties compared to its analogs. The specific substitution pattern can influence its reactivity, binding interactions, and overall efficacy in various applications.
Properties
IUPAC Name |
5-N-(3-methylsulfanylphenyl)pyridine-2,5-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3S/c1-16-11-4-2-3-9(7-11)15-10-5-6-12(13)14-8-10/h2-8,15H,1H3,(H2,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEVMVAUFQAWFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC2=CN=C(C=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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